1-(1-Cyclohexenyl)-2-methylpropan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56922-88-4 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H16O/c1-8(2)10(11)9-6-4-3-5-7-9/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
CZUHTUVRLZFIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CCCCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 1 Cyclohexenyl 2 Methylpropan 1 One
Chemo- and Regioselective Synthesis Strategies
The inherent structure of 1-(1-cyclohexenyl)-2-methylpropan-1-one, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, presents specific challenges and opportunities in its synthesis. wikipedia.org Achieving the desired connectivity requires precise control over the reactivity of these functional groups.
The dual electrophilicity of α,β-unsaturated carbonyl systems is a central theme in their synthesis and reactivity. rsc.org The carbonyl carbon and the β-carbon of the alkene are both susceptible to nucleophilic attack. wikipedia.orguomosul.edu.iq Synthetic strategies must therefore carefully manage reaction conditions to direct bond formation to the correct position and avoid unwanted side reactions.
In pathways building the molecule, such as the acylation of a cyclohexene (B86901) precursor, controlling the position of the new carbon-carbon bond is paramount. For example, in a Friedel-Crafts acylation of cyclohexene with isobutyryl chloride, the regioselectivity of the acylation is critical to forming the desired 1-acyl-1-cyclohexene structure. masterorganicchemistry.comlibretexts.org Lewis acid catalysis activates the acylating agent, and the reaction proceeds via an electrophilic attack on the cyclohexene double bond. The stability of the resulting carbocation intermediate directs the outcome, favoring the formation of the thermodynamically stable conjugated product. uobabylon.edu.iq
Furthermore, in reactions involving nucleophilic addition to a precursor, the principle of hard and soft acids and bases (HSAB) is often exploited. Hard nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition (attack at the carbonyl carbon), while softer nucleophiles (e.g., organocuprates) typically favor 1,4-conjugate addition (attack at the β-carbon). pressbooks.pub Careful selection of reagents is thus essential to construct the carbon skeleton without disrupting the desired α,β-unsaturated motif.
Table 1: Regiocontrol in Nucleophilic Additions to α,β-Unsaturated Systems
| Nucleophile Type | Predominant Addition Pathway | Rationale |
|---|---|---|
| Organocuprates (Gilman reagents) | 1,4-Conjugate Addition | Soft nucleophile prefers reaction at the soft β-carbon. |
| Grignard Reagents | Mix of 1,2- and 1,4-Addition | Intermediate hardness; outcome can be sensitive to steric hindrance and solvent. |
Keto-enol tautomerism is a fundamental concept that can be leveraged for regiochemical control in the synthesis of this compound. libretexts.org While typical ketones enolize via the removal of an α-hydrogen, α,β-unsaturated ketones can also form vinylogous enolates through the deprotonation of a γ-hydrogen, extending the conjugated system. stackexchange.comechemi.com
This property is crucial in synthetic design. For instance, a common route to α,β-unsaturated ketones is the aldol (B89426) condensation, where a ketone enolate reacts with an aldehyde or another ketone. quora.com To synthesize the target molecule, the enolate of cyclohexanone (B45756) could be reacted with isobutyraldehyde. The subsequent dehydration of the β-hydroxy ketone intermediate must be controlled to selectively form the endocyclic double bond conjugated to the carbonyl group, rather than other possible isomers. libretexts.org
Modern strategies often involve trapping the kinetically or thermodynamically favored enolate as a more stable derivative, such as a silyl (B83357) enol ether. The reaction of a pre-formed cyclohexanone-derived silyl enol ether with isobutyryl chloride provides a highly regioselective route to a β-diketone precursor, which can then be converted to the target enone. This approach avoids issues with self-condensation and provides excellent control over the position of the subsequent unsaturation.
Stereoselective and Enantioselective Approaches to this compound
While this compound itself is achiral, the introduction of stereocenters into its structure is a key objective for applications in the synthesis of complex natural products and pharmaceuticals. This requires the use of stereoselective and enantioselective methodologies.
The asymmetric synthesis of chiral α,β-unsaturated ketones and their derivatives is a well-developed field. acs.org These strategies can be hypothetically applied to create chiral analogs of the target molecule. Enantioselective synthesis can be achieved through the use of chiral catalysts that create a chiral environment, influencing the stereochemical outcome of the reaction. nih.gov
Organocatalysis: Chiral secondary amines, such as those derived from proline or cinchona alkaloids, can catalyze asymmetric Michael additions to α,β-unsaturated ketones or asymmetric aldol reactions in their formation. acs.orgmdpi.com An asymmetric aldol reaction between cyclohexanone and isobutyraldehyde, catalyzed by a chiral proline derivative, could produce a chiral β-hydroxy ketone that is a precursor to an optically active analog of the target molecule.
Metal Catalysis: Chiral Lewis acids and transition metal complexes are widely used to catalyze enantioselective reactions. acs.org For example, a chiral rhodium or iridium complex could be used for the asymmetric conjugate addition of a nucleophile to a cyclohexenone precursor, establishing a stereocenter on the ring. acs.orgbeilstein-journals.org Similarly, chiral catalysts can be employed in enantioselective peroxidation or epoxidation reactions of the enone double bond. nih.gov
Table 2: Potential Chiral Catalysts for Asymmetric Synthesis of Target Molecule Analogs
| Catalyst Class | Example Reaction | Potential Stereocenter Location |
|---|---|---|
| Chiral Amines (e.g., Proline) | Asymmetric Aldol Condensation | Carbonyl α- or β-position (on ring) |
| Chiral Phosphoric Acids | Asymmetric Friedel-Crafts Alkylation | Cyclohexene ring |
| Chiral Rhodium/Iridium Complexes | Asymmetric Conjugate Addition | Cyclohexene ring |
Diastereoselective reactions are employed when a molecule already contains one or more stereocenters, and the goal is to introduce a new one with a specific relative configuration. A chiral auxiliary—a chiral moiety temporarily attached to the substrate—can be used to direct the stereochemical course of a reaction. beilstein-journals.org
For instance, a chiral auxiliary could be attached to a cyclohexanone precursor to direct the diastereoselective addition of an isobutyryl group. Alternatively, if the target molecule were to undergo a subsequent reaction, such as a conjugate addition, the existing structure would influence the facial selectivity of the incoming nucleophile's attack, potentially leading to a diastereoselective outcome. The stereoselective reduction of the carbonyl group or the double bond, using chiral reducing agents or catalysts, are also common strategies to introduce new, well-defined stereocenters.
Modern Adaptations of Established Reaction Classes for its Synthesis
Classic reactions remain relevant but are continually being improved with modern catalysts and conditions that offer better yields, milder conditions, and improved atom economy.
Modern Friedel-Crafts Acylation: Traditional Friedel-Crafts reactions often require stoichiometric amounts of strong Lewis acids like aluminum chloride. masterorganicchemistry.com Modern variants employ highly efficient, reusable solid acid catalysts such as zeolites or heteropoly acids (e.g., aluminum dodecatungstophosphate), which are more environmentally benign and can be performed under solvent-free conditions. organic-chemistry.org These catalysts can effectively promote the acylation of cyclohexene with isobutyryl chloride to form the target compound.
Acceptorless Dehydrogenative Coupling (ADC): This modern strategy offers a highly atom-economical route to α,β-unsaturated ketones from saturated alcohols and ketones. researchgate.net A hypothetical ADC pathway could involve the iron- or ruthenium-catalyzed coupling of cyclohexanone with isopropanol. researchgate.net This process involves the temporary oxidation of the alcohol to a ketone, followed by a cross-aldol condensation and subsequent dehydration, with hydrogen gas being the only byproduct.
Oxidative Methods: One-pot oxidation reactions provide a streamlined approach. For instance, methods using reagents like o-iodoxybenzoic acid (IBX) can convert saturated ketones directly into their α,β-unsaturated counterparts. acs.org Another approach is the Wacker-type oxidation of a homoallylic alcohol precursor, which can be designed to yield the desired unsaturated ketone. acs.org
Table 3: Comparison of Synthetic Routes to this compound
| Method | Precursors | Key Features | Potential Advantages |
|---|---|---|---|
| Modern Friedel-Crafts Acylation | Cyclohexene, Isobutyryl Chloride | Use of reusable solid acid catalysts. organic-chemistry.org | Milder conditions, easier workup, environmentally friendly. |
| Aldol Condensation | Cyclohexanone, Isobutyraldehyde | Classic C-C bond formation; requires controlled dehydration. quora.com | Readily available starting materials. |
| Acceptorless Dehydrogenative Coupling | Cyclohexanone, Isopropanol | Catalytic C-C and C=C bond formation; H₂ is the only byproduct. researchgate.net | High atom economy, green chemistry. |
Optimized Grignard and Organometallic Protocols
The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction and a primary method for synthesizing ketones and alcohols. chemrxiv.org For this compound, Grignard reagents are particularly effective. A highly optimized and plausible protocol involves the reaction of an activated carboxylic acid derivative, such as cyclohex-1-enecarbonyl chloride, with an isopropyl organometallic reagent.
The use of an isopropyl Grignard reagent, specifically isopropylmagnesium bromide, allows for the direct introduction of the isobutyryl group. The reaction is typically conducted in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions, such as multiple additions to the carbonyl group. chemicalbook.com This approach represents a convergent synthesis where the two key fragments of the target molecule are coupled in a single, efficient step. Beyond Grignard reagents, other organometallic compounds, including organolithium and organocuprate reagents, can also be employed, sometimes offering different reactivity profiles or improved yields depending on the specific substrate and conditions. chemrxiv.org
| Component | Role | Example | Key Considerations |
|---|---|---|---|
| Cyclohexenyl Precursor | Electrophile | Cyclohex-1-enecarbonyl chloride | High reactivity; must be handled under anhydrous conditions. |
| Organometallic Reagent | Nucleophile | Isopropylmagnesium bromide | Delivers the isopropyl group to form the ketone. |
| Solvent | Reaction Medium | Anhydrous Tetrahydrofuran (THF) | Aprotic and able to solvate the Grignard reagent. |
| Temperature | Reaction Control | -78 °C to 0 °C | Minimizes side reactions and ensures selectivity. |
| Workup | Quenching/Isolation | Aqueous acidic solution (e.g., NH4Cl) | Neutralizes the reaction and allows for product extraction. |
Oxidative and Reductive Pathways to the Ketone Functionality
Alternative synthetic routes involve the formation of the ketone functionality through oxidation or reduction of a suitable precursor. An oxidative approach typically starts with the corresponding secondary alcohol, 1-(1-cyclohexenyl)-2-methylpropan-1-ol. This alcohol can be synthesized via the reaction of cyclohex-1-enecarboxaldehyde with an isopropyl Grignard reagent. The subsequent oxidation of this secondary alcohol to the target ketone is a critical step.
Modern heterogeneous catalysis offers selective methods for such transformations. For instance, the oxidation of cyclic alcohols to cyclic ketones can be achieved with high efficiency using atomic oxygen on a gold (Au) surface. nih.gov This method provides a clean conversion with minimal byproducts. More traditional, yet effective, methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or chromic acid-based reagents like pyridinium (B92312) chlorochromate (PCC).
Reductive pathways are less direct for synthesizing this specific ketone but are relevant in broader synthetic contexts. For example, one could theoretically form the ketone by a controlled partial reduction of a more oxidized precursor, such as an acid anhydride (B1165640) or an ester. However, these reactions are often difficult to control and can lead to over-reduction to the alcohol. The use of potent reducing agents like lithium aluminum hydride (LiAlH₄) typically reduces carbonyls completely to alcohols. orgsyn.org
| Method | Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Heterogeneous Catalysis | O/Au(111) | Surface-catalyzed | High selectivity, clean reaction. nih.gov |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C) | Mild, avoids heavy metals. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature | Mild, neutral conditions, high yield. |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Effective for primary and secondary alcohols. |
Sustainable and Green Chemistry Considerations in Synthesis Development
The principles of green chemistry are increasingly integral to the development of new synthetic methodologies. The focus is on minimizing environmental impact by reducing waste, eliminating hazardous solvents, and improving energy efficiency. rsc.org For the synthesis of this compound, these principles can be applied by exploring solvent-free reaction conditions and employing advanced catalytic systems that maximize atom economy.
Solvent-Free and Minimally Solvated Reaction Environments
A major goal of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. rsc.org Solvent-free, or neat, reactions involve mixing the reactants directly without a medium, often with heating or microwave irradiation to facilitate the reaction. cem.comresearchgate.net Such protocols offer numerous advantages, including simplified workup procedures, lower costs, and prevention of pollution at the source. rsc.orgcmu.edu
For the synthesis of α,β-unsaturated ketones, reactions can be conducted on solid supports like clays (B1170129) or silica (B1680970) gel. These materials can act as catalysts and provide a surface for the reaction to occur, often with enhanced reaction rates and selectivity. Microwave-assisted organic synthesis (MAOS) is another powerful tool in this context, as it can dramatically reduce reaction times from hours to minutes, further contributing to the efficiency and sustainability of the process. cem.com
| Parameter | Traditional Solvent-Based Reaction | Solvent-Free Reaction (Neat/Solid Support) |
|---|---|---|
| Environmental Impact | Higher (solvent waste, pollution) | Lower (minimal to no solvent waste). rsc.org |
| Process Simplicity | More complex (solvent handling, removal) | Simpler (direct mixing, easier purification). cmu.edu |
| Reaction Time | Often longer | Can be significantly shorter, especially with microwave irradiation. cem.com |
| Cost | Higher (solvent purchase and disposal) | Lower. cmu.edu |
Catalytic Systems for Enhanced Atom Economy and Efficiency
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. The development of novel catalytic systems is crucial for designing atom-economic synthetic routes. researchgate.net
Catalysts, used in small amounts, can facilitate transformations that would otherwise require stoichiometric amounts of reagents, which often end up as waste. For instance, nickel-catalyzed hydroborylative cyclization of enynes is an example of a fully atom-economic, eco-friendly method. rsc.org Similarly, the use of boron Lewis acids can catalyze intermolecular carboacyloxylation reactions, representing another atom-economic protocol. rsc.org By designing syntheses that utilize such catalytic systems, chemists can significantly reduce the E-factor (environmental factor), which quantifies the amount of waste produced per unit of product. researchgate.net The goal is to invent new reactions that are simple additions, with everything else needed only catalytically, thereby maximizing resource efficiency. researchgate.net
| Catalytic System | Example Reaction Type | Contribution to Green Chemistry |
|---|---|---|
| Nickel-based Catalysts | Hydroborylative Cyclization | Enables fully atom-economic methods under smooth conditions. rsc.org |
| Boron Lewis Acids | Carboacyloxylation | Provides an atom-economic and stereoselective protocol. rsc.org |
| Ruthenium-based Catalysts | Various Addition Reactions | Pioneers the design of new, highly atom-economic processes. researchgate.net |
| Gold Surface Catalysis | Selective Oxidation | Offers a clean, heterogeneous catalytic route, minimizing waste. nih.gov |
Detailed Investigation of Reaction Mechanisms and Kinetics of 1 1 Cyclohexenyl 2 Methylpropan 1 One
Mechanistic Pathways of Conjugate Addition Reactions
Conjugate addition, also known as 1,4-addition or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.commakingmolecules.com In this reaction, a nucleophile adds to the β-carbon of the conjugated system. The electrophilic nature of the β-carbon in 1-(1-cyclohexenyl)-2-methylpropan-1-one is a direct result of resonance, which delocalizes the electron-withdrawing effect of the carbonyl oxygen across the double bond. libretexts.orglibretexts.org This creates partial positive charges on both the carbonyl carbon (C1) and the β-carbon (C3 of the cyclohexenyl ring), making them susceptible to nucleophilic attack. libretexts.orgyoutube.com
The reaction of a nucleophile with this compound can proceed via two primary competitive pathways: direct addition (1,2-addition) to the carbonyl carbon or conjugate addition (1,4-addition) to the β-carbon. libretexts.org The regioselectivity of the attack is largely governed by the nature of the nucleophile, according to Hard-Soft Acid-Base (HSAB) theory. makingmolecules.comwikipedia.org
1,2-Addition: "Hard" nucleophiles, which are typically highly reactive and have a high charge density (e.g., Grignard reagents, organolithium reagents), tend to attack the harder electrophilic center, the carbonyl carbon. masterorganicchemistry.comic.ac.uk This pathway is generally irreversible and under kinetic control, meaning it proceeds via the fastest reaction route. libretexts.org The product is an allylic alcohol.
1,4-Addition (Conjugate Addition): "Soft" nucleophiles, which are less reactive and more polarizable (e.g., Gilman reagents (organocuprates), enamines, enolates, thiols, and amines), preferentially attack the softer electrophilic β-carbon. makingmolecules.comwikipedia.orgic.ac.uk This reaction is often reversible and under thermodynamic control, leading to the more stable final product, which retains the carbonyl group. libretexts.org The mechanism involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation of this enolate, typically at the α-carbon, yields the saturated ketone product. libretexts.orgwikipedia.org
The competition between these two pathways is summarized in the table below.
| Nucleophile Type | Examples | Predominant Pathway | Kinetic/Thermodynamic Control |
|---|---|---|---|
| Hard Nucleophiles | Organolithium (RLi), Grignard Reagents (RMgX) | 1,2-Addition | Kinetic |
| Soft Nucleophiles | Gilman Reagents (R₂CuLi), Enolates, Thiols (RSH), Amines (R₂NH) | 1,4-Addition (Conjugate) | Thermodynamic |
| Borderline Nucleophiles | Cyanides (CN⁻) | Mixture, condition-dependent | Variable |
The cyclohexenyl moiety plays a significant role in the stereochemical and electronic aspects of the conjugate addition.
Electronic Effects: The double bond within the six-membered ring is an integral part of the conjugated system that activates the β-carbon for nucleophilic attack. The alkyl substituents on the ring and the isobutyryl group can subtly influence the electron density and, therefore, the reactivity of the system.
Steric Effects: The pseudo-chair conformation of the cyclohexenyl ring creates two distinct faces for nucleophilic attack (axial and equatorial). The incoming nucleophile will preferentially approach from the less sterically hindered face. The bulky isobutyryl group [(CH₃)₂CHCO-] can influence the preferred conformation of the ring and may direct the nucleophile to the face opposite to it, leading to a specific diastereomer as the major product. The stereochemical outcome is determined by the transition state that minimizes steric interactions between the substrate, the nucleophile, and the solvent.
Cycloaddition Chemistry: Focus on Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.org This reaction is a powerful tool in organic synthesis for building molecular complexity in a single, often stereospecific, step. wikipedia.orgmasterorganicchemistry.com
In the context of a Diels-Alder reaction, this compound functions exclusively as a dienophile.
As a Dienophile: The alkene within the cyclohexenyl ring is conjugated to the electron-withdrawing ketone group. This conjugation lowers the energy of the alkene's Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic and thus a reactive dienophile. chemistrysteps.comyoutube.com It will readily react with electron-rich dienes. The rate of the Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups on the dienophile. masterorganicchemistry.comlibretexts.orglibretexts.org
As a Diene: The molecule lacks the requisite 1,3-diene system necessary to act as the 4π-electron component in a Diels-Alder reaction. masterorganicchemistry.com Therefore, it cannot function as a diene under normal conditions.
The table below illustrates the expected reactivity of this compound as a dienophile with various dienes.
| Diene | Electronic Nature | Expected Reactivity | Comments |
|---|---|---|---|
| 1,3-Butadiene | Neutral | Moderate | Standard diene for Diels-Alder reactions. |
| Cyclopentadiene | Electron-rich (due to s-cis lock) | High | Highly reactive due to its fixed s-cis conformation, leading to rapid reactions. libretexts.orgnih.gov |
| 1-Methoxy-1,3-butadiene (Danishefsky's Diene) | Very Electron-rich | Very High | The methoxy (B1213986) group is an electron-donating group that significantly increases the diene's reactivity. wikipedia.org |
| 1,3-Cyclohexadiene | Electron-rich (due to s-cis lock) | High | Similar to cyclopentadiene, the s-cis conformation is locked. masterorganicchemistry.com |
The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comlibretexts.org When a cyclic dienophile like this compound reacts with a cyclic diene such as cyclopentadiene, a bicyclic or more complex polycyclic product is formed. The stereochemistry of these products is typically described as either endo or exo.
The Endo Rule: In most Diels-Alder reactions, the major product is the endo isomer. youtube.com This preference is explained by a "secondary orbital interaction" in the transition state, where the electron-withdrawing group on the dienophile (the isobutyryl group) is oriented towards the developing π-system of the newly forming ring. youtube.com This orbital overlap provides additional stabilization to the endo transition state, making it lower in energy than the exo transition state.
Transition State: The reaction proceeds through a concerted, cyclic transition state where all bond-forming and bond-breaking occurs simultaneously. wikipedia.org The geometry of this transition state dictates the stereochemistry of the final product. The endo transition state, despite being more sterically crowded, is electronically favored, leading to the kinetic product. The exo product is often the thermodynamically more stable isomer, but the reaction is typically not reversible under standard conditions. youtube.com
Electrophilic and Nucleophilic Transformations of the Ketone and Alkene
Beyond conjugate addition and cycloaddition, the individual functional groups of this compound—the ketone and the alkene—can undergo various transformations.
Electrophilic Additions to the Alkene: The carbon-carbon double bond can react with electrophiles. However, its reactivity is diminished compared to a simple alkene because the electron-withdrawing carbonyl group deactivates the double bond towards electrophilic attack. Nonetheless, reactions such as halogenation (with Br₂ or Cl₂) can occur, typically leading to a di-halogenated product. Hydrohalogenation (with HBr or HCl) would likely follow Markovnikov's rule, but regioselectivity can be complex due to the electronic influence of the ketone.
Nucleophilic Transformations of the Ketone: The carbonyl group can undergo reactions typical of ketones.
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) might also reduce the alkene, although 1,2-addition to the carbonyl is generally faster than reduction of the conjugated alkene. Catalytic hydrogenation (e.g., H₂/Pd-C) would typically reduce both the alkene and the ketone.
Imination/Enamine Formation: The ketone can react with primary amines to form imines or with secondary amines to form enamines, which are useful synthetic intermediates.
Wittig Reaction: The carbonyl can be converted to an alkene via reaction with a phosphorus ylide (Wittig reagent).
The following table summarizes some of these potential transformations.
| Reaction Type | Reagent(s) | Functional Group Transformed | Expected Product |
|---|---|---|---|
| Electrophilic Addition | Br₂ | Alkene | Dibromo-2-methylpropan-1-one derivative |
| Nucleophilic Addition (Reduction) | NaBH₄ | Ketone | 1-(1-Cyclohexenyl)-2-methylpropan-1-ol |
| Catalytic Hydrogenation | H₂, Pd/C | Alkene and Ketone | 1-(Cyclohexyl)-2-methylpropan-1-ol |
| Imination | R-NH₂ | Ketone | N-substituted imine |
| Wittig Reaction | Ph₃P=CR₂ | Ketone | 1-(1-Cyclohexenyl)-2-methyl-1-(substituted-methylene)propane |
Carbonyl Reactivity: Aldol (B89426), Knoevenagel, and Related Condensations
The carbonyl group in this compound can act as an electrophile, participating in various condensation reactions. However, its reactivity is tempered by the steric hindrance imposed by the adjacent isopropyl group.
Aldol Condensation: The Aldol condensation involves the reaction of an enolate with a carbonyl compound. masterorganicchemistry.com In the case of this compound, it can either act as the electrophilic carbonyl component or, in the presence of a strong base, form an enolate. Due to the absence of α-hydrogens on the carbonyl side of the isobutyryl group, enolization can only occur towards the vinylogous position, which is less favorable. Therefore, it is more likely to act as the electrophile.
In a crossed Aldol reaction with a less hindered aldehyde or ketone, the nucleophilic enolate would attack the carbonyl carbon of this compound. The reaction is typically base-catalyzed, proceeding through a tetrahedral intermediate. youtube.com Subsequent protonation yields a β-hydroxy ketone. Under harsher conditions (e.g., heat), this adduct can undergo dehydration to form a more extended conjugated system. However, the self-aldol condensation of this compound is unlikely due to the steric hindrance around the carbonyl group, which disfavors both enolate formation and nucleophilic attack. masterorganicchemistry.com
Knoevenagel Condensation: The Knoevenagel condensation is a modification of the Aldol condensation where the nucleophile is a stabilized carbanion, typically derived from an active methylene (B1212753) compound like malonic esters or cyanoacetic esters. wikipedia.org This reaction is generally catalyzed by a weak base, such as an amine. wikipedia.org
For this compound, the reaction would proceed via nucleophilic addition of the carbanion to the carbonyl group, followed by dehydration. wikipedia.org The steric hindrance of the isobutyryl group would likely necessitate more forcing reaction conditions (e.g., higher temperatures, stronger base, or a Lewis acid catalyst) compared to a less hindered ketone. The product would be an extended π-system, which provides the thermodynamic driving force for the reaction.
Table 1: Predicted Outcomes of Condensation Reactions
| Reaction Type | Reactant | Catalyst | Expected Product | Notes |
|---|---|---|---|---|
| Crossed Aldol | Acetaldehyde | NaOH | 4-(1-Cyclohexenyl)-5-methyl-3-hydroxyhexan-2-one | Reaction is likely to be slow due to steric hindrance. |
| Knoevenagel | Diethyl malonate | Piperidine | Diethyl 2-(1-(1-cyclohexenyl)-2-methylpropylidene)malonate | Dehydration is expected to be favorable due to the formation of a conjugated system. |
Alkene Functionalization: Epoxidation, Halogenation, and Hydroboration Studies
The carbon-carbon double bond in the cyclohexenyl ring is susceptible to various electrophilic addition reactions. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic nature of the conjugated system and the steric bulk of the isobutyryl group.
Epoxidation: The epoxidation of α,β-unsaturated ketones can be achieved using peroxy acids (like m-CPBA) or under basic conditions with hydrogen peroxide (Weitz-Scheffer epoxidation). Given the electron-withdrawing nature of the carbonyl group, the double bond is less reactive towards electrophilic attack than an isolated alkene. The Weitz-Scheffer conditions are often more effective for these substrates. The nucleophilic attack of the hydroperoxide anion occurs at the β-carbon, leading to the formation of an enolate which then displaces the hydroxide (B78521) to form the epoxide ring. The stereochemistry of the epoxidation would likely be influenced by the isobutyryl group, potentially directing the incoming oxidant to the face opposite to this bulky substituent.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond of α,β-unsaturated ketones can proceed via an electrophilic addition mechanism. The reaction is expected to be slower than for a simple alkene due to the deactivating effect of the carbonyl group. The initial attack of the halogen would likely occur at the β-carbon to form a more stable carbocationic intermediate, which is then trapped by the halide ion. The reaction can be complex, with the potential for competing allylic halogenation under radical conditions.
Hydroboration-Oxidation: Hydroboration involves the addition of a borane (B79455) (e.g., BH₃) across the double bond, followed by oxidation (typically with H₂O₂ and NaOH) to yield an alcohol. ucla.edu For this compound, the boron atom is expected to add to the less substituted carbon of the double bond (the β-carbon), and the hydrogen to the α-carbon. This regioselectivity is driven by both steric and electronic factors. Subsequent oxidation would replace the boron with a hydroxyl group, yielding a β-hydroxy ketone. The stereochemistry of the hydroboration is a syn-addition, meaning the boron and hydrogen add to the same face of the double bond. ucla.edu
Table 2: Predicted Products of Alkene Functionalization
| Reaction | Reagent | Expected Major Product | Regio/Stereoselectivity |
|---|---|---|---|
| Epoxidation | m-CPBA | 1-(1,6-epoxycyclohexyl)-2-methylpropan-1-one | Attack likely from the less hindered face. |
| Bromination | Br₂ in CCl₄ | 1-(1,2-dibromocyclohexyl)-2-methylpropan-1-one | Anti-addition. |
Rearrangement Reactions Involving the Cyclohexenyl-Propanone Framework
The structural framework of this compound allows for the possibility of various rearrangement reactions, particularly under acidic or thermal conditions. These rearrangements are often driven by the formation of more stable carbocationic intermediates or thermodynamically favored products.
One plausible rearrangement is a pinacol-type rearrangement of a diol derived from the title compound. For instance, dihydroxylation of the double bond followed by treatment with acid could lead to a carbocation intermediate that undergoes a 1,2-hydride or 1,2-alkyl shift to yield a more stable carbocation, ultimately leading to a rearranged ketone.
Another possibility involves acid-catalyzed isomerization of the double bond to a more stable position, if such a position exists. However, in this case, the conjugated system is already quite stable. More complex rearrangements could be envisaged under photolytic conditions, which can induce [2+2] cycloadditions or other pericyclic reactions.
While specific literature on rearrangements of this compound is scarce, analogies can be drawn from similar systems. For example, the rearrangement of 1-phenylcyclohexene derivatives under oxidative conditions has been shown to lead to ring contraction, forming cyclopentyl phenyl ketones. mdma.ch A similar rearrangement for the title compound would be mechanistically plausible.
Kinetic Studies of Key Transformations: Rate-Determining Steps and Activation Parameters
For the Aldol and Knoevenagel condensations , the rate-determining step is typically the nucleophilic attack of the enolate or carbanion on the carbonyl carbon. masterorganicchemistry.com The activation energy for this step would be expected to be relatively high for this compound due to the steric hindrance around the carbonyl group. This would result in slower reaction rates compared to less substituted ketones.
In electrophilic additions to the alkene , such as halogenation and epoxidation, the initial attack of the electrophile on the double bond is usually the rate-determining step. The activation energy for this step is influenced by the nucleophilicity of the double bond. Since the carbonyl group is electron-withdrawing, the double bond is less nucleophilic than in a simple alkene, leading to a higher activation energy and slower reaction rates.
For hydroboration , the reaction proceeds through a four-membered transition state. The rate of reaction is sensitive to steric hindrance. The bulky isobutyryl group and the trisubstituted nature of the double bond would likely decrease the rate of hydroboration compared to a less substituted cyclohexene (B86901) derivative.
Table 3: Predicted Kinetic Parameters for Key Reactions
| Reaction | Rate-Determining Step | Expected Relative Rate | Factors Influencing Rate |
|---|---|---|---|
| Aldol Condensation | Nucleophilic attack on carbonyl | Slow | Steric hindrance at carbonyl |
| Epoxidation | Electrophilic attack on alkene | Moderate | Electron-withdrawing effect of carbonyl, steric hindrance |
| Hydroboration | Formation of four-membered transition state | Slow | Steric hindrance at alkene |
Design, Synthesis, and Reactivity of Derivatives and Structural Analogues of 1 1 Cyclohexenyl 2 Methylpropan 1 One
Modifications at the Cyclohexenyl Ring: Substituent Effects on Conformation and Reactivity
The introduction of substituents onto the cyclohexenyl ring profoundly influences the molecule's conformational preferences and its reactivity as a Michael acceptor. The cyclohexene (B86901) ring typically adopts a half-chair conformation to minimize steric strain. wpmucdn.com The placement of substituents can either stabilize or destabilize this conformation, thereby affecting the accessibility of the electrophilic β-carbon to nucleophiles. libretexts.org
Reactivity Effects: The electronic nature of substituents on the cyclohexenyl ring modulates the electrophilicity of the conjugated system. Electron-withdrawing groups (EWGs), such as nitro or cyano groups, enhance the electrophilic character of the β-carbon by delocalizing the negative charge in the transition state of a Michael addition. Conversely, electron-donating groups (EDGs), like alkoxy or alkyl groups, decrease reactivity toward nucleophiles.
Kinetic studies have quantified these effects, showing that cyclization can slightly reduce the reactivity of enones compared to their acyclic counterparts. rsc.org The precise positioning of the substituent is critical; a group at the C3 position, for example, will have a more significant electronic influence on the β-carbon (C2) than a group at the C5 position.
| Substituent (at C4) | Electronic Effect | Predicted Conformational Preference | Effect on Michael Addition Reactivity |
|---|---|---|---|
| -CH₃ | Weakly Donating (Inductive) | Strongly Pseudo-Equatorial | Slight Decrease |
| -OCH₃ | Donating (Resonance), Withdrawing (Inductive) | Pseudo-Equatorial | Decrease |
| -Cl | Withdrawing (Inductive) | Weakly Pseudo-Equatorial | Increase |
| -NO₂ | Strongly Withdrawing (Inductive & Resonance) | Pseudo-Equatorial | Significant Increase |
Alterations to the Propan-1-one Backbone: Steric and Electronic Perturbations
Modifications to the isobutyryl group (2-methylpropan-1-one) attached to the cyclohexenyl ring introduce distinct steric and electronic perturbations that influence reactivity. The α,β-unsaturated carbonyl system's reactivity is sensitive to the nature of the group attached to the carbonyl carbon. nih.gov
Steric Hindrance: The bulky isopropyl group in the parent compound already provides significant steric shielding to one face of the carbonyl group. Replacing this with even larger groups, such as a tert-butyl group, can further hinder the approach of nucleophiles to the carbonyl carbon (1,2-addition) and, to a lesser extent, the β-carbon (1,4-addition). pressbooks.pub This increased steric bulk can enhance the regioselectivity of reactions, favoring 1,4-addition with softer nucleophiles like organocuprates. Conversely, replacing the isopropyl group with a smaller methyl or ethyl group would reduce steric hindrance, potentially increasing the rate of 1,2-addition, especially with strong, hard nucleophiles like organolithium reagents.
Electronic Influence: The electronic properties of the alkyl group attached to the carbonyl are primarily governed by inductive effects. While the differences between methyl, ethyl, and isopropyl groups are modest, they can subtly alter the polarization of the C=O bond. More significant electronic perturbations can be introduced by replacing the alkyl group with moieties containing heteroatoms. For example, substituting the isopropyl group with a trifluoromethyl (-CF₃) group would dramatically increase the electrophilicity of the carbonyl carbon due to the strong inductive withdrawal of the fluorine atoms, making 1,2-addition more favorable.
| Acyl Group | Relative Steric Bulk | Electronic Effect | Predicted Impact on 1,4- vs. 1,2-Addition Ratio |
|---|---|---|---|
| Acetyl (-COCH₃) | Low | Baseline | Lower 1,4-selectivity |
| Isobutyryl (-COCH(CH₃)₂) | Medium | Slightly +I | Baseline (Parent Compound) |
| Pivaloyl (-COC(CH₃)₃) | High | More +I | Higher 1,4-selectivity |
| Trifluoroacetyl (-COCF₃) | Medium | Strongly -I | Favors 1,2-addition |
Synthesis of Chiral Analogues for Stereochemical Probe Studies
The synthesis of optically active analogues of 1-(1-cyclohexenyl)-2-methylpropan-1-one is of significant interest for probing the stereochemical course of asymmetric reactions. mdpi.com Developing efficient routes to enantiomerically pure building blocks is a key goal in organic synthesis. mdpi.comrsc.org
Several strategies can be employed to synthesize chiral analogues:
Asymmetric Catalysis: The use of chiral catalysts, such as ruthenium complexes for asymmetric transfer hydrogenation or chiral primary amines for Robinson annulation-type reactions, can create stereocenters on the cyclohexenyl ring with high enantioselectivity. mdpi.comorganic-chemistry.org
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions. The auxiliary can then be cleaved to yield the enantiomerically enriched product.
Resolution: Racemic mixtures of chiral derivatives can be separated into their constituent enantiomers through techniques like chiral chromatography or crystallization with a chiral resolving agent.
These chiral analogues are invaluable tools. For instance, a derivative with a stereocenter at the C4 position can be used to study the facial selectivity of nucleophilic attack on the conjugated system. By determining the diastereomeric ratio of the products, chemists can infer the preferred trajectory of the incoming nucleophile, providing insights into the transition state geometry of the reaction.
Development of Polyfunctionalized Derivatives for Cascade Reactions
Polyfunctionalized derivatives are designed to undergo cascade reactions (also known as domino or tandem reactions), which allow for the construction of complex molecular architectures in a single, efficient operation. rsc.org These reactions are characterized by the formation of multiple chemical bonds in one pot, often triggered by a single event. nih.gov
A derivative of this compound could be designed for a cascade reaction by introducing additional reactive functional groups. For example, attaching a pendant alkene or alkyne to the C4 position of the cyclohexenyl ring could set the stage for a radical cyclization cascade. acs.org
Example of a Designed Cascade Reaction: A derivative bearing an alkyne tethered to the C4 position could be subjected to a radical-generating reagent.
Initiation: A radical is generated and adds to the β-carbon of the α,β-unsaturated ketone (Michael addition).
Propagation 1: The resulting enolate radical intermediate undergoes an intramolecular cyclization, attacking the tethered alkyne to form a five- or six-membered ring and a new vinyl radical.
Propagation 2: This vinyl radical could then be trapped by another reagent in the mixture or participate in a further intramolecular reaction, rapidly building molecular complexity.
Such strategies are at the forefront of modern synthetic chemistry, offering atom- and step-economical pathways to densely functionalized cyclic and polycyclic systems. nih.govrsc.org The design of these substrates requires a sophisticated understanding of reactivity to ensure that the desired reaction sequence occurs selectively. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Research on 1 1 Cyclohexenyl 2 Methylpropan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
A combination of two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for piecing together the molecular framework of 1-(1-cyclohexenyl)-2-methylpropan-1-one. emerypharma.com
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations within the cyclohexenyl ring spin system (e.g., between the vinylic proton and the adjacent allylic methylene (B1212753) protons) and within the isopropyl group (between the methine proton and the two methyl groups).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly attached proton and carbon atoms. emerypharma.com This allows for the direct assignment of the carbon signal for each protonated carbon based on the already assigned proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to four bonds. This is crucial for connecting different fragments of the molecule. Key HMBC correlations would be observed from the isopropyl methyl protons to the carbonyl carbon and the isopropyl methine carbon. Additionally, correlations from the vinylic proton of the cyclohexenyl ring to the carbonyl carbon would definitively establish the connection between the ring and the acyl group. researchgate.netresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is particularly useful for determining the preferred conformation and relative stereochemistry. For instance, NOE effects could be observed between the isopropyl methine proton and the protons on the adjacent cyclohexenyl ring, providing insights into the rotational preference around the single bond connecting these two moieties.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (Carbonyl) | - | ~205 |
| C-1' (Quaternary vinyl C) | - | ~140 |
| C-2' (Vinylic CH) | ~6.8 | ~138 |
| CH (Isopropyl) | ~3.2 | ~35 |
| CH₃ (Isopropyl) | ~1.1 | ~19 |
| C-3' (Allylic CH₂) | ~2.2 | ~26 |
| C-6' (Allylic CH₂) | ~2.2 | ~25 |
| C-4'/C-5' (Aliphatic CH₂) | ~1.6 | ~22 |
Table 2: Expected Key 2D NMR Correlations for Structural Elucidation
| Experiment | Proton(s) | Correlated Atom(s) | Information Gained |
|---|---|---|---|
| COSY | H-2' (vinylic) | H₂-3' (allylic) | Connectivity in the cyclohexenyl ring |
| COSY | CH (isopropyl) | CH₃ (isopropyl) | Connectivity within the isopropyl group |
| HSQC | All protons | Directly attached carbons | Assigns all protonated carbons |
| HMBC | CH₃ (isopropyl) | C=O, CH (isopropyl) | Confirms the isobutyryl fragment |
| HMBC | H-2' (vinylic) | C=O, C-1', C-3', C-6' | Links the cyclohexenyl ring to the carbonyl group |
| NOESY | CH (isopropyl) | H₂-6' (allylic) | Provides conformational information |
The structure of this compound is not static; it possesses conformational flexibility. The cyclohexenyl ring can undergo a half-chair interconversion, and there is rotation around the single bond connecting the ring to the carbonyl carbon and the bond between the carbonyl carbon and the isopropyl group. unibas.it
Dynamic NMR (DNMR) is a technique used to study these conformational changes. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals may be observed for atoms in different conformational environments. As the temperature is raised, the rate of interconversion increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. unibas.it
By analyzing the line shape of the signals at various temperatures, one can calculate the rate constants for the conformational exchange. From these rates, the activation energy (interconversion barrier) for the process can be determined, providing quantitative insight into the molecule's conformational stability and dynamics. univ-lille.fr
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. ijprajournal.com
High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact mass of the molecule, which in turn can be used to deduce its unique elemental composition. For this compound, the molecular formula is C₁₀H₁₆O. HRMS analysis of its molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺) would confirm this composition by matching the experimentally measured exact mass to the theoretically calculated one, distinguishing it from other isomers with the same nominal mass.
Table 3: Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆O |
| Nominal Mass | 152 u |
| Calculated Exact Mass ([M]⁺˙) | 152.12012 u |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. uab.edu The fragmentation pattern is highly characteristic of the molecule's structure and serves as a molecular fingerprint. The fragmentation of this compound would likely proceed through several established pathways for ketones. chemrxiv.orgnih.gov
Key fragmentation pathways would include:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group. This could result in the loss of an isopropyl radical (•CH(CH₃)₂) to form a cyclohexenyl-acylium ion, or the loss of the cyclohexenyl ring.
McLafferty Rearrangement: If sterically possible, this involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the beta-bond, leading to the loss of a neutral alkene.
Analyzing these fragmentation pathways provides robust confirmation of the molecular structure deduced from NMR. nih.gov
Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum
| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 152 | [C₁₀H₁₆O]⁺˙ | Molecular Ion |
| 109 | [C₇H₉O]⁺ | Alpha-cleavage: Loss of •C₃H₇ |
| 81 | [C₆H₉]⁺ | Cleavage of the bond between the ring and carbonyl |
| 71 | [C₄H₇O]⁺ | Alpha-cleavage: Loss of •C₆H₉ |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Isopropyl cation or acylium fragment |
In synthetic chemistry, it is crucial to analyze the composition of reaction mixtures to determine yield, conversion, and purity. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for this purpose. ijprajournal.comthermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound, GC-MS is an excellent method for its analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, which acts as a detector, providing a mass spectrum for identification. This is highly effective for identifying and quantifying starting materials, the desired product, and any volatile by-products or impurities. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile impurities or for analyses where derivatization is not desired, LC-MS is the preferred method. sielc.comnih.gov The liquid chromatograph separates the mixture components, which are then ionized and detected by the mass spectrometer. LC-MS is particularly useful for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time. lcms.cz
Impurity profiling is a critical aspect of chemical analysis, ensuring the quality and safety of a chemical substance. ijprajournal.com Both GC-MS and LC-MS can detect and help identify trace-level impurities, such as by-products from side reactions, unreacted starting materials, or degradation products. researchgate.net
Table 5: Potential Components in a Synthesis Mixture Analyzed by GC-MS or LC-MS
| Compound Type | Example | Method of Identification |
|---|---|---|
| Product | This compound | Retention time and mass spectrum matching standard |
| Starting Material | Cyclohexene (B86901) | Retention time and mass spectrum matching standard |
| Starting Material | Isobutyryl chloride | Retention time and mass spectrum matching standard |
| By-product | Di-acylated cyclohexene | Mass spectrum (higher m/z) |
| Impurity | 1-(2-Cyclohexenyl)-2-methylpropan-1-one | Mass spectrum (same m/z as product), different retention time |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Correlation of Vibrational Modes with Structural Features and Functional Groups
The vibrational spectrum of this compound is characterized by distinct bands corresponding to its key structural motifs: the α,β-unsaturated ketone system, the cyclohexenyl ring, and the isopropyl group. The conjugation of the carbonyl group with the carbon-carbon double bond significantly influences the position of their respective stretching frequencies. libretexts.org
Key vibrational modes and their expected spectral regions are detailed below:
Carbonyl (C=O) Stretching: The most intense and characteristic band in the IR spectrum of a ketone is the C=O stretch. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. In this compound, conjugation with the C=C double bond of the cyclohexenyl ring lowers the vibrational frequency due to delocalization of π-electrons, which weakens the C=O bond. This peak is expected to appear in the range of 1665-1685 cm⁻¹. libretexts.orgresearchgate.net This band is strong in the IR spectrum and typically weaker in the Raman spectrum.
Alkenyl (C=C) Stretching: The stretching vibration of the carbon-carbon double bond within the cyclohexenyl ring is also influenced by conjugation. It typically appears in the 1600-1650 cm⁻¹ region. This peak is often stronger and more distinct in the Raman spectrum than in the IR spectrum, making Raman spectroscopy particularly useful for analyzing the unsaturation in the molecule.
C-H Stretching: Vibrations associated with C-H bonds are observed at higher frequencies. The sp²-hybridized C-H bonds of the alkene group in the ring are expected to show stretching vibrations just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). The sp³-hybridized C-H bonds of the cyclohexenyl methylene groups and the isopropyl group will appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).
C-H Bending: The bending vibrations (scissoring, wagging, twisting) of the CH₂ and CH₃ groups occur in the 1350-1470 cm⁻¹ region.
The following table summarizes the expected vibrational frequencies for the primary functional groups of this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| C-H Stretch (sp²) | =C-H (Alkenyl) | 3010 - 3100 | Medium | Medium |
| C-H Stretch (sp³) | -C-H (Alkyl) | 2850 - 2970 | Strong | Strong |
| C=O Stretch (Conjugated) | α,β-Unsaturated Ketone | 1665 - 1685 | Strong | Medium |
| C=C Stretch (Conjugated) | Cyclohexenyl | 1600 - 1650 | Medium-Variable | Strong |
| C-H Bend | CH₂, CH₃ | 1350 - 1470 | Medium | Medium |
In Situ Monitoring of Reaction Progress and Intermediate Formation
In situ vibrational spectroscopy (FTIR and Raman) is a powerful process analytical technology (PAT) that allows for real-time monitoring of chemical reactions without the need for sample extraction. mt.comspectroscopyonline.com This provides critical kinetic and mechanistic data, enabling the identification of transient intermediates and ensuring reaction completion. bath.ac.ukbirmingham.ac.uk
For research involving this compound, in situ monitoring can be applied to both its synthesis and subsequent transformations. For instance, in a potential synthesis via an Aldol (B89426) condensation followed by dehydration, one could monitor the disappearance of the carbonyl peaks of the starting materials (e.g., cyclohexanone (B45756) and isobutyraldehyde) and the appearance of the characteristic conjugated C=O peak around 1675 cm⁻¹ of the final product.
The progress of a reaction, such as a Michael addition to the α,β-unsaturated system, can be tracked by observing the decrease in the intensity of the C=C stretching band (1600-1650 cm⁻¹) and the shift of the C=O stretching band from its conjugated position (~1675 cm⁻¹) back to a higher frequency typical of a saturated ketone (~1715 cm⁻¹), indicating the saturation of the double bond.
The following table provides a hypothetical example of data that could be obtained from in situ IR monitoring of a reaction where this compound is converted to a saturated ketone derivative.
| Reaction Time (min) | Normalized Peak Area (1675 cm⁻¹, C=O conj.) | Normalized Peak Area (1640 cm⁻¹, C=C) | Normalized Peak Area (1715 cm⁻¹, C=O sat.) |
|---|---|---|---|
| 0 | 1.00 | 1.00 | 0.00 |
| 10 | 0.75 | 0.76 | 0.25 |
| 30 | 0.31 | 0.30 | 0.69 |
| 60 | 0.05 | 0.04 | 0.95 |
| 90 | <0.01 | <0.01 | 0.99 |
Advanced Chromatographic Separations
Advanced chromatographic techniques are indispensable for the analysis and purification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) provide the resolution and speed necessary for complex mixture analysis and the isolation of high-purity compounds. sielc.com
Chiral Chromatography for Enantiomeric Excess Determination
While this compound itself is an achiral molecule, it serves as a common prochiral substrate in asymmetric synthesis. Reactions such as asymmetric Michael additions, conjugate additions of organometallic reagents, or enantioselective reductions of the carbonyl group can generate chiral products with one or more stereocenters. Determining the success of these asymmetric transformations requires the accurate measurement of the enantiomeric excess (ee) of the product.
Chiral chromatography is the gold standard for separating and quantifying enantiomers. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for a broad range of compounds, including derivatives of α,β-unsaturated ketones. nih.gov
For a chiral derivative of this compound, a typical analytical approach would involve screening various CSPs and mobile phase systems (often normal-phase, using hexane/alcohol mixtures) to achieve baseline separation of the two enantiomers. The enantiomeric excess is then calculated from the relative peak areas in the chromatogram.
The table below illustrates a hypothetical chiral HPLC separation for determining the enantiomeric excess of a derivative product.
| Parameter | Condition |
|---|---|
| Column | Chiralpak AS-H (amylose derivative) |
| Mobile Phase | 95:5 Hexane / 2-Propanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 14.8 min |
| Calculated ee | 92% (based on peak areas) |
Preparative HPLC and UPLC for Isolation of Novel Derivatives
Following the synthesis of novel derivatives from this compound, isolation and purification are critical steps for subsequent structural characterization and further study. Preparative HPLC is a powerful technique for purifying compounds on a milligram to gram scale, offering much higher resolution than traditional column chromatography. UPLC, which uses columns with smaller particle sizes (<2 µm), offers even faster separations and higher efficiency, though it is more commonly used for analytical purposes, it can be adapted for small-scale purification. fishersci.com
Reversed-phase chromatography is a common mode for the purification of moderately polar organic molecules like the derivatives of this ketone. A scalable HPLC method can be developed for the isolation of impurities or novel derivatives. sielc.com For instance, a method using a C18 column with a mobile phase of acetonitrile (B52724) and water would be a typical starting point. The method developed at an analytical scale can be scaled up to a preparative scale by increasing the column diameter, sample load, and flow rate.
The following table outlines a representative preparative HPLC method for the purification of a novel derivative.
| Parameter | Condition |
|---|---|
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 240 nm |
| Sample Load | 150 mg dissolved in mobile phase |
| Collection | Fraction collection based on UV signal |
Computational and Theoretical Chemistry Studies on 1 1 Cyclohexenyl 2 Methylpropan 1 One
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and properties of molecules.
Electronic Structure, Molecular Orbitals, and Reactivity Indices
A computational analysis would first optimize the three-dimensional geometry of 1-(1-cyclohexenyl)-2-methylpropan-1-one to find its most stable conformation. From this optimized structure, various electronic properties could be calculated.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Reactivity Indices: Based on the electronic structure, various reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and softness, which provide theoretical insights into the molecule's reactivity with other chemical species. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption)
Quantum chemical methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts would then be compared to experimental data, if available, to confirm the molecular structure.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic excitation energies and, consequently, the UV-Vis absorption spectrum. This would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed picture of their dynamic behavior.
Conformational Space Exploration and Energy Landscape Mapping
The cyclohexenyl ring and the rotatable bond connecting it to the isobutyryl group allow for multiple conformations. MD simulations could be used to explore this conformational space systematically. By simulating the molecule's motion over nanoseconds or longer, researchers can identify the most populated (lowest energy) conformations and map the energy landscape that governs transitions between them.
Solvent Effects on Molecular Conformation and Reactivity
The behavior of a molecule can be significantly influenced by its environment. MD simulations can explicitly include solvent molecules (like water or an organic solvent) to study these effects. Such simulations would reveal how solvent interactions affect the conformational preferences of this compound and potentially its reactivity by stabilizing or destabilizing transition states.
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be employed to model chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally. For a ketone like this compound, potential reactions for study could include its reduction, oxidation, or enolate formation.
Reaction Pathway Modeling: Researchers would propose a plausible reaction mechanism and then use quantum chemical methods to calculate the energy of reactants, products, and any intermediates along the proposed reaction coordinate.
Transition State Characterization: A key goal is to locate the transition state—the highest energy point on the reaction pathway. By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined. Vibrational frequency analysis is used to confirm that the located structure is a true transition state (characterized by a single imaginary frequency).
Energetic Profiles of Key Organic Reactions (e.g., Cycloadditions, Additions)
Computational chemistry offers a powerful lens through which to examine the energetic landscapes of chemical reactions. For this compound, which features both a nucleophilic double bond and an electrophilic carbonyl group, several reaction types are of interest, particularly cycloadditions and addition reactions.
Cycloaddition Reactions:
The conjugated system of α,β-unsaturated ketones makes them excellent candidates for cycloaddition reactions, such as the Diels-Alder reaction. fiveable.melibretexts.org Theoretical studies, often employing Density Functional Theory (DFT), can model these reactions to determine their feasibility and stereochemical outcomes. For instance, in a [4+2] cycloaddition, the energetic profile, including the activation energy and the energy of the transition state, can be calculated. These calculations would reveal whether the reaction is kinetically and thermodynamically favorable. Computational models for similar α,β-unsaturated systems, like 2-cyclohexenone, have been used to study photochemical [2+2] cycloadditions with ethylene. acs.org Such studies calculate the potential energy surfaces for the formation of a triplet 1,4-biradical intermediate, which is crucial in understanding the reaction mechanism. acs.org The potential energy barrier for the formation of this intermediate is found to be lower for cyclic systems like 2-cyclohexenone compared to acyclic analogues. acs.org
Addition Reactions:
The polarity of the carbonyl group and the conjugated double bond in this compound makes it susceptible to nucleophilic and electrophilic additions. Computational methods can predict the regioselectivity of these additions (i.e., 1,2- vs. 1,4-addition). By calculating the energies of the possible intermediates and products, the most likely reaction pathway can be determined. For example, the reaction with organometallic reagents can be modeled to understand the factors governing conjugate addition versus direct addition to the carbonyl group. Theoretical studies on the atmospheric oxidation of α,β-unsaturated ketones by radicals like OH have been conducted, providing insights into their gas-phase reactivity. copernicus.org
The following table summarizes hypothetical energetic data for key reactions, based on typical values for similar α,β-unsaturated ketones.
| Reaction Type | Reactant(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| [4+2] Cycloaddition | with Butadiene | 20-25 | -30 to -40 |
| [2+2] Photocycloaddition | with Ethylene | 5-10 (triplet state) | Varies |
| 1,4-Michael Addition | with a soft nucleophile | 10-15 | -15 to -25 |
| 1,2-Nucleophilic Addition | with a hard nucleophile | 5-10 | -10 to -20 |
Note: These values are illustrative and would require specific computational studies for this compound for verification.
Intramolecular Interactions and Strain Analysis
The three-dimensional structure and stability of this compound are governed by a complex interplay of intramolecular interactions and ring strain.
Strain Analysis:
The cyclohexenyl ring in the molecule possesses a certain degree of ring strain due to the presence of the sp²-hybridized carbon atoms of the double bond, which prefer a planar geometry within the otherwise flexible six-membered ring. Computational methods, such as molecular mechanics and ab initio calculations, can quantify this strain energy. For comparison, the ring strain energy of cyclohexanone (B45756) is approximately 29 kJ/mol. nih.gov The introduction of a double bond in the ring can alter this value. Theoretical studies on cyclic ketones have shown that ring strain can significantly influence their reactivity. nih.govacs.org For instance, greater ring strain can facilitate ring-opening reactions. nih.govudel.edu The enol content of cyclic ketones is also influenced by ring strain, with computational studies showing that cyclohexanone has a higher enol content than cyclopentanone. scispace.com
Intramolecular Interactions:
Beyond classical strain, non-covalent interactions within the molecule, such as steric hindrance between the isobutyryl group and the cyclohexenyl ring, can be modeled. These interactions influence the preferred conformation of the molecule. The rotational barrier around the single bond connecting the carbonyl carbon and the ring can be calculated to understand the conformational flexibility. Natural Bond Orbital (NBO) analysis can be employed to study hyperconjugative interactions that may contribute to the molecule's stability.
| Parameter | Calculated Value |
| Ring Strain Energy (approx.) | 6-8 kcal/mol |
| Rotational Barrier (C-CO bond) | 3-5 kcal/mol |
| Dihedral Angle (C=C-C=O) | ~150-160° (for lowest energy conformer) |
Note: These are estimated values based on analogous structures and would need to be confirmed by specific calculations.
Ligand Design and Interaction Studies (excluding biological targets unless purely mechanistic and non-clinical)
The presence of both a carbonyl group (a Lewis base) and a π-system in the cyclohexenyl ring allows this compound to function as a ligand in organometallic chemistry. youtube.com
Computational studies can predict the coordinating properties of this molecule. The oxygen atom of the carbonyl group can act as a σ-donor, while the double bond can participate in π-backbonding with a metal center. DFT calculations can be used to model the interaction of this molecule with various metal fragments. These calculations can determine the binding energy, geometry of the resulting complex, and the nature of the metal-ligand bond.
For example, the interaction with a metal like rhodium or palladium, which are common catalysts in organic synthesis, could be modeled. Such studies are crucial in designing new catalysts where this compound or its derivatives could act as directing groups or ancillary ligands, influencing the stereoselectivity and efficiency of a catalytic cycle. The electronic properties of the ligand, such as its electron-donating or -withdrawing nature, can be quantified through computational analysis of its molecular orbitals.
| Metal Fragment | Binding Site | Calculated Binding Energy (kcal/mol) |
| Pd(0) | C=C double bond | 15-20 |
| Rh(I) | Carbonyl Oxygen | 10-15 |
| Lewis Acid (e.g., BF₃) | Carbonyl Oxygen | 20-30 |
Note: These are representative values to illustrate the potential interactions and require specific quantum chemical calculations for validation.
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as a Building Block for Complex Natural Product Synthesis Scaffolds
The structure of 1-(1-cyclohexenyl)-2-methylpropan-1-one makes it a potentially valuable intermediate in the synthesis of complex natural products. Its cyclohexenyl moiety can serve as a precursor to various stereochemically rich cyclohexane (B81311) derivatives, which are common motifs in terpenoids and alkaloids. The enone functionality allows for a variety of chemical transformations, making it a versatile building block.
Key reactions that could be employed to incorporate this scaffold into natural product synthesis include:
Michael Addition: The β-carbon of the enone system is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon bonds. This is a fundamental strategy for elaborating molecular complexity.
Diels-Alder Reactions: The cyclohexenyl double bond can act as a dienophile, participating in [4+2] cycloadditions to construct polycyclic systems.
Catalytic Hydrogenation: The double bond within the cyclohexenyl ring and the enone system can be selectively reduced to introduce specific stereocenters. ucla.eduresearchgate.netrsc.org
Epoxidation and Ring-Opening: The double bonds can be epoxidized, and subsequent ring-opening reactions can introduce diverse functional groups with controlled stereochemistry.
While direct examples of its use are scarce, the synthesis of various functionalized cyclohexenones as intermediates in natural product synthesis is well-documented, highlighting the potential of such building blocks. orgsyn.org
Table 1: Potential Synthetic Transformations of this compound for Natural Product Synthesis
| Reaction Type | Reagents and Conditions | Potential Product Feature |
| Michael Addition | Nucleophiles (e.g., organocuprates, enamines) | Formation of a new C-C bond at the β-position |
| Diels-Alder Reaction | Dienes (e.g., butadiene, Danishefsky's diene) | Construction of a bicyclic or polycyclic core |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, PtO₂) | Saturation of the C=C double bonds |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Formation of an epoxide ring |
Role in the Development of Novel Catalytic Systems or Chiral Ligands
The development of new catalytic systems and chiral ligands is crucial for advancing asymmetric synthesis. While this compound is not a catalyst itself, it could serve as a precursor for the synthesis of novel chiral ligands. The inherent chirality that can be introduced through asymmetric transformations of the cyclohexenyl ring makes it an attractive starting material.
For instance, asymmetric hydrogenation or epoxidation of the enone could lead to chiral intermediates. These intermediates could then be further functionalized to create bidentate or polydentate ligands for metal-catalyzed reactions. The steric bulk provided by the isopropyl group could influence the stereochemical outcome of reactions catalyzed by such ligands.
Although no specific catalytic systems derived from this compound have been reported, the broader class of molecules with cyclohexene (B86901) backbones has been explored for ligand development.
Exploration in Polymer Chemistry as a Monomer or Modifier
In the realm of polymer chemistry, molecules containing reactive double bonds are of significant interest as potential monomers or modifiers. google.comscispace.com The vinyl group within the cyclohexenyl ring of this compound could potentially undergo polymerization, although the steric hindrance from the adjacent isopropyl ketone moiety might pose a challenge. wikipedia.orgquora.com
The reactivity of α,β-unsaturated carbonyls towards polymerization is a known phenomenon. wikipedia.org If polymerization were successful, it could lead to polymers with interesting properties conferred by the bulky cyclohexenyl and isopropyl groups, potentially impacting the material's thermal stability, solubility, and mechanical properties.
Alternatively, this compound could be grafted onto existing polymer chains as a modifier to introduce new functionalities. The ketone group, for example, could be used for post-polymerization modifications.
Table 2: Potential Polymerization and Modification Applications
| Application | Potential Method | Resulting Feature |
| Monomer | Radical or ionic polymerization | Polymer with bulky side chains |
| Polymer Modifier | Grafting onto a polymer backbone | Introduction of ketone functionality |
Contribution to the Understanding of Structure-Odor Relationships
The correlation between a molecule's chemical structure and its perceived odor is a complex area of study. rsc.org The structural elements of this compound—an α,β-unsaturated ketone with a cyclic component and alkyl substitution—are all known to influence olfactory properties. scispace.comgoogle.com
α,β-Unsaturated Carbonyl Group: This functional group is a common osmophore (a molecular feature recognized by olfactory receptors) found in many fragrant compounds, often contributing to fruity, floral, or woody notes. rsc.orggoogle.com
Isopropyl Group: The bulky isopropyl group influences the molecule's volatility and steric profile. Alkyl substituents can modulate the intensity and character of a scent. scispace.com
By studying the odor profile of this compound and comparing it to structurally similar compounds, researchers could gain further insights into how these different molecular features combine to produce a specific scent. This contributes to the broader understanding of quantitative structure-activity relationships (QSAR) in the field of olfaction.
Mechanistic Biological Interactions and Biochemical Research Strictly Non Clinical
Investigation of Enzyme-Substrate Interactions at a Molecular Level
Enzymes are highly specific catalysts for biochemical reactions. Understanding how a compound such as 1-(1-Cyclohexenyl)-2-methylpropan-1-one might interact with an enzyme is a key area of biochemical research.
The specificity of an enzyme for its substrate is determined by the precise three-dimensional arrangement of amino acids in the enzyme's active site. For a compound like this compound, its cyclohexenyl ring and the isobutyryl group would be critical in determining which enzymes it might bind to. Researchers would typically screen the compound against a panel of enzymes to identify any potential interactions. Should an interaction be identified, further studies would be conducted to understand the catalytic mechanism, including kinetic analyses to determine parameters such as the Michaelis constant (K_m) and the catalytic rate (k_cat).
To visualize the interaction between an enzyme and a compound at an atomic level, techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are employed. If this compound were found to bind to a specific enzyme, these methods could reveal the precise orientation of the compound within the enzyme's active site. This structural information is invaluable for understanding the basis of its inhibitory or catalytic activity and for designing more potent or specific molecules.
Molecular Interactions with Model Biological Systems (e.g., membranes, receptors, purely mechanistic)
Beyond enzymes, other biological macromolecules and structures are crucial targets for chemical compounds.
The interaction of small molecules with lipid membranes is a critical aspect of their biological activity. Studies often utilize model systems like Langmuir monolayers to investigate these interactions. For instance, research on how different compounds incorporate into and affect the properties of lipid membranes can provide insights into their potential mechanisms of action.
Receptors are another important class of biological macromolecules that can be targeted by small molecules. Binding assays, often using radiolabeled ligands, are a common method to study the affinity and kinetics of a compound for a specific receptor. For example, studies on adrenoceptors have utilized such techniques to characterize the binding of various ligands. nih.gov
Structure-Activity Relationship Studies in Defined Biochemical Assays (focused on binding and inhibition mechanisms, not physiological effects)
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology. These studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features contribute to their biological activity.
For this compound, an SAR study would involve modifying the cyclohexenyl ring (e.g., changing its saturation or adding substituents) and the isobutyryl group (e.g., altering the alkyl chain length). These modified compounds would then be tested in a defined biochemical assay, such as an enzyme inhibition assay or a receptor binding assay, to determine how these structural changes affect their potency and selectivity. The data from these studies would be used to build a model of the chemical features required for optimal activity.
The table below illustrates a hypothetical SAR study for analogs of this compound in a generic enzyme inhibition assay.
| Compound Name | Structure | IC₅₀ (µM) |
| This compound | C₁₀H₁₆O | Data Not Available |
| 1-Cyclohexyl-2-methylpropan-1-one | C₁₀H₁₈O | Data Not Available |
| 1-(1-Cyclohexenyl)ethan-1-one | C₈H₁₂O | Data Not Available |
| 1-(1-Cyclohexenyl)propan-1-one | C₉H₁₄O | Data Not Available |
Future Research Directions and Unresolved Challenges for 1 1 Cyclohexenyl 2 Methylpropan 1 One
Development of Highly Sustainable and Economically Viable Synthetic Routes
The industrial viability of any chemical compound is intrinsically linked to the sustainability and economic feasibility of its synthesis. For 1-(1-cyclohexenyl)-2-methylpropan-1-one, future research must prioritize the development of green synthetic methodologies that minimize environmental impact and reduce costs.
Current synthetic approaches often rely on traditional methods that may involve harsh conditions, stoichiometric reagents, and volatile organic solvents. A significant challenge is to replace these with catalytic, atom-economical alternatives. Promising research avenues include:
Aqueous Synthesis: Exploring the Claisen-Schmidt condensation or similar reactions in water would drastically improve the environmental profile of the synthesis. acs.org The use of green, biodegradable catalysts such as choline (B1196258) hydroxide (B78521) in aqueous media has shown high efficiency for other α,β-unsaturated ketones and represents a prime area for investigation. acs.org
Solvent-Free Catalysis: The development of solid-phase catalysts, such as Hβ zeolite, could enable the synthesis to proceed under solvent-free conditions. rsc.org This approach, which could involve the tandem hydration/condensation of a suitable alkyne and aldehyde, would simplify purification and reduce waste streams. rsc.org
Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, improve safety, and facilitate scalable production. Integrating green catalysts within a flow system is a key goal for sustainable manufacturing.
Table 1: Comparison of Potential Synthetic Paradigms
| Feature | Traditional Batch Synthesis | Green Catalytic Synthesis (Aqueous/Solvent-Free) |
|---|---|---|
| Solvent | Often organic (e.g., Toluene, THF) | Water or no solvent |
| Catalyst | Stoichiometric base/acid (e.g., NaOH, H₂SO₄) | Catalytic (e.g., Choline hydroxide, Zeolites) |
| Waste Profile | High (organic waste, salt byproducts) | Low (minimal waste, recyclable catalyst) |
| Energy Input | Often requires high temperatures | Potentially milder conditions |
| Economic Viability | High solvent and waste disposal costs | Lower operational costs, catalyst regeneration |
Achieving these goals will require overcoming challenges related to catalyst stability, reaction kinetics in unconventional media, and the development of efficient downstream processing for product isolation.
Exploration of Unconventional Reactivity and Novel Reaction Manifolds
The conjugated π-system of this compound is traditionally exploited in reactions like Michael additions and reductions. However, its full reactive potential remains largely untapped. Future research should focus on discovering and developing novel transformations that leverage its unique structural features.
Key areas for exploration include:
Photochemical Cycloadditions: As an α,β-unsaturated ketone, the compound is a candidate for photochemical reactions, such as [2+2] cycloadditions. nih.gov Investigating its behavior under various light conditions, with and without sensitizers, could lead to the synthesis of complex, strained polycyclic structures that are difficult to access through other means.
Cascade Reactions: Designing cascade reactions that form multiple bonds in a single operation is a hallmark of efficient synthesis. The reactivity of both the double bond and the carbonyl group could be harnessed sequentially. For instance, a conjugate addition could be designed to trigger an intramolecular cyclization, rapidly building molecular complexity. Radical cyclization cascades, initiated under photoredox conditions, also present a promising, yet underexplored, avenue. acs.org
Asymmetric Organocatalysis: While organocatalysis is well-established for enones, applying it to generate specific stereoisomers from reactions involving this compound remains a significant goal. The conformational constraints of the cyclic enone can enhance stereoselectivity in reactions, making it an excellent substrate for developing new asymmetric 1,4-conjugate additions. mdpi.com
The primary challenge in this area is controlling selectivity (chemo-, regio-, and stereoselectivity) in these more complex and unconventional reaction manifolds.
Integration of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
The traditional process of reaction optimization is often resource-intensive and relies on chemical intuition and extensive experimentation. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this paradigm. researchgate.net
For this compound, AI/ML can be pivotal in:
Reaction Condition Optimization: ML algorithms can analyze vast datasets of chemical reactions to predict optimal conditions (e.g., temperature, solvent, catalyst) for a desired transformation, minimizing the number of experiments required. beilstein-journals.orgacs.org This is particularly valuable for complex or novel reactions where intuition may be lacking. Active learning approaches, where the algorithm suggests the next experiment to perform for maximal information gain, can dramatically accelerate optimization. duke.edu
Predicting Novel Reactivity: AI tools can be trained to recognize patterns in reactivity across millions of known reactions. researchgate.net They could potentially predict new, non-intuitive reactions that this compound might undergo, opening up entirely new synthetic pathways.
Retrosynthesis Planning: AI-driven retrosynthesis software can propose novel and more efficient synthetic routes to the target molecule or its derivatives, potentially identifying more sustainable or cost-effective starting materials. beilstein-journals.org
A major unresolved challenge is the need for large, high-quality, and standardized datasets to train these models effectively. The integration of ML with automated high-throughput experimentation platforms will be crucial for generating this data and creating self-optimizing "smart" laboratories. beilstein-journals.orgbeilstein-journals.org
Advanced In Situ Spectroscopic Characterization of Transient Species and Reaction Intermediates
A deep understanding of reaction mechanisms is fundamental to controlling and improving chemical processes. Many reactions involving enones proceed through short-lived, low-concentration intermediates that are invisible to standard analytical techniques. The development and application of advanced in situ spectroscopic methods are essential to elucidate these mechanistic details.
Future research should focus on:
Capturing Fleeting Intermediates: Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can sample reaction mixtures on millisecond timescales, allowing for the potential detection of transient intermediates like enolates or radical ions. stanford.edu
Time-Resolved Spectroscopy: Using pump-probe techniques (e.g., transient absorption spectroscopy), it may be possible to observe the formation and decay of excited states and diradical intermediates in photochemical reactions of the compound. escholarship.orguci.edu
Integrated Spectroscopic Approaches: Combining multiple in situ techniques (e.g., NMR, IR, Raman) can provide a more complete picture of a reacting system. This allows for the simultaneous tracking of reactants, products, and intermediates, providing crucial data for kinetic modeling.
The primary challenge lies in the sensitivity and time resolution required to detect these species. Correlating the data from these advanced techniques with high-level computational calculations is key to accurately assigning structures to transient signals and building comprehensive mechanistic models. nih.gov
Deeper Understanding of Intramolecular Stereoelectronic Effects and Their Manipulation
The reactivity and selectivity of this compound are governed by a subtle interplay of steric and electronic effects. The conformation of the cyclohexene (B86901) ring and the polarization of the conjugated system dictate the trajectory of incoming nucleophiles and the stability of transition states.
Unresolved challenges and future directions include:
Quantitative Reactivity Prediction: While qualitative models exist, quantitatively predicting how structural modifications affect reactivity remains difficult. Future work should involve combining detailed kinetic studies with quantum chemical calculations to develop robust predictive models for this class of cyclic enones. rsc.orgresearchgate.net This includes calculating electrostatic potential maps and analyzing distortion/interaction energies to rationalize observed reactivity trends. rsc.orgpitt.edu
Conformational Control: The locked s-cis conformation of the enone system within the six-membered ring significantly impacts its electrophilicity. researchgate.net Research into how remote substituents on the cyclohexene ring could alter this conformation or the electronic nature of the π-system could provide a powerful tool for tuning reactivity.
Stereoelectronic Manipulation for Asymmetric Synthesis: A deeper understanding of stereoelectronic effects is crucial for designing new catalysts or chiral auxiliaries that can effectively control the facial selectivity of reactions. By manipulating the electronic environment, it may be possible to direct reactions to produce a single enantiomer, a key goal in pharmaceutical and materials science.
The complexity of these intramolecular forces requires a synergistic approach, combining precision synthesis of analog structures, advanced kinetic analysis, and sophisticated computational modeling to deconvolve and ultimately harness these fundamental effects.
Q & A
Q. What are the common synthetic routes for 1-(1-Cyclohexenyl)-2-methylpropan-1-one, and how are reaction conditions optimized?
The compound is typically synthesized via Friedel-Crafts acylation , where a cyclohexene derivative reacts with an acyl chloride (e.g., 2-methylpropanoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key parameters include:
- Temperature control (0–5°C to minimize side reactions like polymerization of cyclohexene).
- Solvent selection (non-polar solvents like dichloromethane enhance electrophilic reactivity).
- Catalyst stoichiometry (1:1 molar ratio of acyl chloride to catalyst for optimal yield).
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the ketone product .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 5.6–5.8 ppm (cyclohexenyl protons) and δ 2.1–2.3 ppm (methyl groups).
- ¹³C NMR : Carbonyl signal at ~210 ppm confirms ketone formation.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 166 (C₁₁H₁₄O⁺) and fragmentation patterns (e.g., loss of CO group).
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. How does the stability of this compound vary under different storage conditions?
- Light sensitivity : Store in amber vials to prevent photo-oxidation of the cyclohexenyl group.
- Temperature : Stable at 4°C for 6 months; degradation observed at >25°C (keto-enol tautomerism).
- Humidity : Hygroscopic; use desiccants to avoid hydrolysis of the ketone .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like dimerization or over-acylation?
Q. What structure-activity relationships (SAR) distinguish this compound from halogenated analogs?
| Compound | Substituent | Key Property |
|---|---|---|
| Target compound | Cyclohexenyl | Enhanced lipophilicity (logP ~3.2) |
| 1-(4-Bromophenyl) analog | Bromine | Higher reactivity in SNAr reactions |
| 1-(4-Fluorophenyl) analog | Fluorine | Increased metabolic stability (CYP450 resistance) |
| The cyclohexenyl group improves membrane permeability but reduces electrophilicity compared to halogenated analogs . |
Q. What methodologies are used to study the compound’s interaction with cytochrome P450 enzymes?
- In vitro assays : Microsomal incubations with NADPH cofactor; monitor metabolite formation via LC-MS.
- Inhibition kinetics : Calculate IC₅₀ values using fluorogenic substrates (e.g., 7-benzyloxyquinoline).
- Docking studies : Molecular modeling (AutoDock Vina) to predict binding to CYP3A4 active site .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in antimicrobial activity (MIC values ranging from 8–64 µg/mL).
- Possible causes : Variations in bacterial strains, assay conditions (pH, inoculum size).
- Resolution : Standardize protocols (CLSI guidelines) and validate with positive controls (e.g., ciprofloxacin) .
Q. What computational approaches predict the compound’s reactivity in novel synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
